Product packaging for Chloro(3,4-dimethylphenyl)dimethylsilane(Cat. No.:CAS No. 42297-21-2)

Chloro(3,4-dimethylphenyl)dimethylsilane

Cat. No.: B14658380
CAS No.: 42297-21-2
M. Wt: 198.76 g/mol
InChI Key: PQUBNRNAFINGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Organosilicon Compounds

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane, marking the inception of this chemical discipline. wikipedia.orgsbfchem.comrichsilicone.com However, it was the extensive research by English chemist Frederic S. Kipping in the early 20th century that laid the groundwork for the field. Kipping, who coined the term "silicone," utilized Grignard reagents to synthesize a variety of alkyl- and arylsilanes, pioneering the creation of silicone polymers. wikipedia.orgrichsilicone.com

The industrialization of organosilicon compounds accelerated around the 1940s. The development of the "direct process" by Eugene G. Rochow provided an efficient method for synthesizing methyl chlorosilanes, which are key precursors to silicones. wikipedia.org This period saw researchers like J. F. Hyde at Corning Glass Company and others at General Electric recognize the immense application potential of polymeric organosilicon materials, leading to the development of silicone resins, coatings, and oils. sbfchem.comrichsilicone.com This expansion was driven by the unique properties of silicones, such as thermal stability and water repellency. sbfchem.com

Structural Diversity and Bonding in Organosilanes

The structural diversity of organosilanes stems from silicon's ability to form four covalent bonds, similar to carbon. However, the nature of these bonds imparts distinct characteristics to organosilicon compounds. The silicon atom is larger and less electronegative than carbon (1.90 vs 2.55 on the Pauling scale). wikipedia.orgmachinemfg.com This results in a longer and weaker silicon-carbon (Si-C) bond compared to a carbon-carbon (C-C) bond. wikipedia.orgmachinemfg.com The Si-C bond is also polarized, with a partial positive charge on the silicon and a partial negative charge on the carbon. nih.gov

This bond polarity and the strength of silicon's bonds with electronegative elements, particularly oxygen, are fundamental to the reactivity of organosilanes. wikipedia.orglibretexts.org While carbon chemistry is dominated by the stability of C-C chains (catenation), silicon chemistry is characterized by the exceptional strength of the silicon-oxygen (Si-O) bond, which forms the backbone of stable silicone polymers. libretexts.org

Organosilanes can range from simple tetraorganosilanes to complex polymers. The central silicon atom in most organosilicon compounds is tetravalent with a tetrahedral geometry. wikipedia.org However, silicon can also exhibit higher coordination numbers, forming stable pentacoordinate and hexacoordinate compounds, a feature not typically observed with carbon. nih.govlibretexts.org This structural flexibility contributes to the wide array of organosilicon compounds and their applications. Arylchlorosilanes, a sub-class of organosilanes, are characterized by having at least one aromatic ring and one chlorine atom attached to the silicon center. These compounds are crucial intermediates in organic synthesis. libretexts.org

Table 1: Comparison of Carbon and Silicon Properties

Property Carbon Silicon
Atomic Radius (pm) ~70 ~110
Electronegativity (Pauling Scale) 2.55 1.90
Single Bond Energy (kJ/mol) C-C: ~346 Si-Si: ~222
Bond Energy with Oxygen (kJ/mol) C-O: ~358 Si-O: ~462
Typical Coordination Number 4 4 (can be 5 or 6)

Significance of Chloro(3,4-dimethylphenyl)dimethylsilane within Contemporary Organosilicon Research

This compound is a specific type of arylchlorosilane. While detailed, publicly available research dedicated exclusively to this compound is limited, its structure places it within a class of compounds with significant utility in synthetic chemistry.

A patent indicates that tri-organo-monochlorosilanes, the class to which this compound belongs, have applications as materials for synthesizing silicone rubber and as silylating agents. google.com Silylating agents are used to protect functional groups, such as hydroxyl groups, in the multi-step synthesis of complex molecules like pharmaceuticals and agricultural chemicals. google.com The synthesis of a related compound, bis(3,4-dimethylphenyl)dimethylsilane, has been achieved through the reaction of a Grignard reagent from halogeno-orthoxylene with dimethyldichlorosilane, suggesting a potential synthetic pathway for this compound. google.com

The reactivity of arylchlorosilanes is centered on the silicon-chlorine bond. This bond is readily susceptible to nucleophilic attack, allowing the chlorine atom to be displaced and new bonds to be formed. This makes them valuable precursors for creating more complex organosilicon structures and for derivatizing other organic molecules. The presence of the 3,4-dimethylphenyl group introduces specific steric and electronic properties that can influence the reactivity of the silicon center and the properties of the resulting products.

Table 2: Properties of this compound

Identifier Value
Chemical Formula C10H15ClSi
InChIKey PQUBNRNAFINGFQ-UHFFFAOYSA-N
Compound Class Arylchlorosilane
Potential Applications Silylating agent, Silicone rubber synthesis

Due to the limited specific research data, the full scope of this compound's significance remains an area for potential future investigation within the broader field of organosilicon research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClSi B14658380 Chloro(3,4-dimethylphenyl)dimethylsilane CAS No. 42297-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42297-21-2

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

IUPAC Name

chloro-(3,4-dimethylphenyl)-dimethylsilane

InChI

InChI=1S/C10H15ClSi/c1-8-5-6-10(7-9(8)2)12(3,4)11/h5-7H,1-4H3

InChI Key

PQUBNRNAFINGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[Si](C)(C)Cl)C

Origin of Product

United States

Synthetic Methodologies for Chloro 3,4 Dimethylphenyl Dimethylsilane and Analogous Arylchlorosilanes

Classical Organometallic Approaches in Arylchlorosilane Synthesis

Traditional methods for forming the C-Si bond rely on the reaction of a silicon electrophile with a highly reactive organometallic nucleophile, such as a Grignard or organolithium reagent. rsc.org These approaches are foundational in organosilane synthesis.

The Grignard reaction is a cornerstone for the synthesis of arylchlorosilanes. This method involves the reaction of an aryl magnesium halide (Grignard reagent) with a silicon halide. For the specific synthesis of a derivative of the target compound, a Grignard reagent of halogeno-ortho-xylene can be coupled with a dimethyldihalogenosilane, such as dimethyldichlorosilane. google.com

The general reaction proceeds as follows: Ar-X + Mg → Ar-MgX Ar-MgX + R'R''SiCl₂ → Ar-Si(R')(R'')Cl + MgXCl

A patented process describes the synthesis of the related compound, bis(3,4-dimethylphenyl)dimethylsilane, by reacting the Grignard reagent of 4-bromo-ortho-xylene with dimethyldichlorosilane. google.com To favor the formation of the monosubstituted product, Chloro(3,4-dimethylphenyl)dimethylsilane, the stoichiometry of the reagents would need to be carefully controlled, typically using the dimethyldihalogenosilane in excess. Zinc salts, such as zinc chloride, have been found to catalyze substitution reactions between chlorosilanes and a wide variety of organomagnesium reagents, improving efficiency and scope under mild conditions. orgsyn.orgorganic-chemistry.org

Table 1: Example of Grignard Reagent Mediated Synthesis

Aryl Halide Silane (B1218182) Reagent Product Reference
4-Halogeno-ortho-xylene Dimethyldichlorosilane bis(3,4-dimethylphenyl)dimethylsilane google.com

Organolithium reagents, which are generally more reactive than their Grignard counterparts, are also widely used for forming C-Si bonds. wikipedia.org These reagents can be prepared through a metal-halogen exchange or by the deprotonation of an aromatic compound. saylor.org The resulting aryllithium compound then acts as a potent nucleophile, reacting with a suitable chlorosilane.

For instance, an aryllithium species can be generated by treating an aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). saylor.orgnih.gov A documented synthesis of bis(3,4-dimethylphenyl)dimethylsilane involves the reaction of 4-bromo-ortho-xylene with n-butyllithium to form the lithium intermediate, which is then reacted with dichlorodimethylsilane. google.com Similar to the Grignard method, controlling the reaction stoichiometry is crucial for selectively synthesizing the mono-chloro derivative. Silylation at low temperatures (e.g., -78 °C) can help favor the formation of monoaryl siloxanes and minimize the creation of diarylated byproducts. nih.gov

Alternatively, silyl (B83357) lithium reagents can be employed to react with alkyl or aryl halides, demonstrating the versatility of lithium-based chemistry in this field. acs.orgacs.org

Advanced Catalytic and Cross-Coupling Strategies for Organosilanes

To overcome the limitations of classical organometallic reagents, which often have low functional group tolerance and can be difficult to handle, advanced catalytic methods have been developed. digitellinc.com These strategies offer milder reaction conditions and greater precision.

Transition metal catalysis represents a powerful strategy for C-Si bond formation, often providing better chemoselectivity than traditional methods. rsc.orgorganic-chemistry.org Catalysts based on palladium, rhodium, and platinum are effective in coupling aryl halides with various silylating agents. organic-chemistry.orgacs.org

A plausible catalytic cycle for these reactions typically involves three main steps:

Oxidative Addition: The aryl halide adds to a low-valent transition metal complex (e.g., Pd(0)). acs.org

Transmetalation or Silylation: The silylating agent transfers the silyl group to the metal center.

Reductive Elimination: The desired arylsilane is eliminated, regenerating the active catalyst. rsc.org

Different catalyst systems exhibit varied substrate scopes. For example, palladium catalysts have been found to be highly effective for silylating electron-rich aryl iodides, while platinum catalysts may perform better with electron-deficient substrates. organic-chemistry.org Rhodium catalysts can enable the silylation of sterically hindered aryl iodides. organic-chemistry.orgacs.org This catalytic approach tolerates a wide array of functional groups, including esters, ketones, and nitriles. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Silylation Reactions

Catalyst System Aryl Halide Type Silylating Agent Reference
[Rh(cod)(MeCN)₂]BF₄ Aryl iodides and bromides (EtO)₃SiH acs.org
Palladium(0) complexes Electron-rich aryl iodides Heptamethyltrisiloxane organic-chemistry.org
Platinum(0) complexes Electron-deficient aryl iodides Heptamethyltrisiloxane organic-chemistry.org

Silylzinc reagents have emerged as highly desirable for organosilane synthesis due to their excellent functional group compatibility. digitellinc.com However, their development was historically hindered by synthetic routes requiring pyrophoric silyllithium precursors. nih.govrsc.org

Recent advancements have led to the direct synthesis of solid, storable silylzinc reagents (e.g., PhMe₂SiZnI and Me₃SiZnI) from silyl halides, avoiding the need for silyllithium intermediates. nih.govrsc.orgchemrxiv.org This method is considered simpler and more economical. nih.gov These novel reagents have demonstrated significant utility in the cross-coupling of various compounds, including aryl bromides, under mild conditions. researchgate.net The high functional group tolerance makes them suitable for complex molecule synthesis. nih.gov

Derivatization and Functionalization Pathways for Arylchlorosilane Precursors

The chloro group in this compound is the primary site for derivatization and functionalization. The silicon-chlorine (Si-Cl) bond is highly reactive towards nucleophiles, allowing for the synthesis of a diverse range of derivatives.

Common transformations include:

Hydrolysis: Reaction with water leads to the corresponding silanol (B1196071) (Ar-Si(Me)₂OH), which can then undergo condensation to form disiloxanes (Ar-Si(Me)₂-O-Si(Me)₂-Ar).

Alkoxylation: Reaction with alcohols (R'OH) in the presence of a base yields alkoxysilanes (Ar-Si(Me)₂OR').

Amination: Reaction with primary or secondary amines provides silylamines (Ar-Si(Me)₂NR'R'').

Reduction: Reduction with a hydride source, such as lithium aluminum hydride (LiAlH₄), replaces the chlorine atom with hydrogen, yielding a hydrosilane (Ar-Si(Me)₂H).

These functionalization pathways allow this compound and related arylchlorosilanes to serve as versatile precursors for more complex organosilicon compounds, polymers, and materials. For example, analogous compounds like chlorodimethylphenylsilane (B1200534) are used for nucleophilic silylation and the derivatization of alcohols. chemicalbook.com

Hydrolysis-Controlled Synthesis of Arylsilanols from Chlorosilanes

The hydrolysis of arylchlorosilanes, such as this compound, is a fundamental process for the synthesis of arylsilanols. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, typically from water. The process is often autocatalytic, as the hydrogen chloride generated can protonate the oxygen atom of another water molecule, increasing its nucleophilicity.

The rate and outcome of the hydrolysis are significantly influenced by steric and electronic factors of the substituents on the silicon atom. Sterically hindered esters, for example, are known to be resistant to saponification under standard aqueous conditions. arkat-usa.orgresearchgate.net However, the use of non-aqueous solvent systems, such as a mixture of methanol (B129727) and dichloromethane, can facilitate the hydrolysis of such sterically hindered compounds at room temperature. arkat-usa.orgresearchgate.net This suggests that for a sterically demanding substrate like this compound, careful control of reaction conditions is necessary to achieve efficient conversion to the corresponding silanol, (3,4-dimethylphenyl)dimethylsilanol.

The general reaction for the hydrolysis of a chlorosilane can be represented as:

R₃SiCl + H₂O → R₃SiOH + HCl

The resulting silanols are valuable intermediates that can undergo condensation to form siloxanes. The controlled hydrolysis of dichlorosilanes can lead to the formation of linear or cyclic polysiloxanes, which are the backbones of silicone polymers. wikipedia.org The specific conditions of the hydrolysis, such as temperature, solvent, and the presence of catalysts, can direct the reaction towards the desired silanol or siloxane product.

The following table summarizes key aspects of the hydrolysis of sterically hindered silanes, which are pertinent to the hydrolysis of this compound.

Interactive Data Table 2: Factors Influencing the Hydrolysis of Sterically Hindered Chlorosilanes
FactorInfluence on HydrolysisReference
Steric Hindrance Decreases the rate of nucleophilic attack at the silicon center. arkat-usa.orgresearchgate.net
Solvent System Non-aqueous systems (e.g., MeOH/CH₂Cl₂) can enhance the rate of hydrolysis for hindered substrates. arkat-usa.orgresearchgate.net
Temperature Higher temperatures generally increase the reaction rate, but can also promote side reactions like condensation. google.com
Catalyst Acids or bases can catalyze the hydrolysis, but careful control is needed to avoid unwanted condensation. wikipedia.org

Modular Approaches for Functional Group Incorporation in Silanes

The Si-Cl bond in this compound serves as a versatile anchor for the modular incorporation of a wide range of functional groups. This modularity allows for the synthesis of diverse organosilane derivatives with tailored properties. The reactivity of the Si-Cl bond with various nucleophiles is the cornerstone of these synthetic strategies.

Organometallic reagents, including Grignard reagents and organolithium compounds, are extensively used to introduce new organic fragments at the silicon center. nih.govresearchgate.net For instance, the reaction of a chlorosilane with a different Grignard reagent can lead to the formation of a tetraorganosilane with a different substitution pattern. The choice of the organometallic reagent and the reaction conditions can be tuned to control the selectivity of the substitution.

Furthermore, the Si-Cl bond can be transformed into other reactive functionalities, such as Si-H (hydrosilanes) or Si-OR (alkoxysilanes), which can then participate in a different set of reactions. Hydrosilanes, for instance, are precursors for hydrosilylation reactions, which are used to form carbon-silicon bonds with unsaturated compounds. Alkoxysilanes are key monomers in sol-gel processes for the formation of silica-based materials. mdpi.com

Recent advancements in catalysis have expanded the scope of modular functionalization. For example, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-Si bonds. sci-hub.se These methods often offer improved functional group tolerance compared to traditional organometallic approaches. sci-hub.se A modular approach to the synthesis of (borylmethyl)silanes has been developed, which relies on the Si-H insertion reaction of a wide range of organosilanes, showcasing the versatility of silane chemistry. nih.govacs.org

The following table provides examples of modular functionalization reactions applicable to arylchlorosilanes.

Interactive Data Table 3: Modular Functionalization Reactions of Arylchlorosilanes
Reaction TypeReagentFunctional Group IntroducedReference
Grignard Reaction R-MgXAlkyl, Aryl, Vinyl, etc. nih.govresearchgate.net
Organolithium Reaction R-LiAlkyl, Aryl, etc. nih.gov
Reduction LiAlH₄Hydride (Si-H) chemicalbook.com
Alcoholysis R'OHAlkoxy (Si-OR') mdpi.com
Cross-Coupling Organoaluminum Reagents (with Ni catalyst)Alkyl, Aryl sci-hub.se

Reaction Chemistry and Mechanistic Investigations of Chloro 3,4 Dimethylphenyl Dimethylsilane Derivatives

Hydrolytic and Condensation Dynamics of Organosilanes

The Si-Cl bond in chloro(3,4-dimethylphenyl)dimethylsilane is highly susceptible to nucleophilic attack, making hydrolysis a fundamental reaction. This process is the first step toward the formation of siloxanes, which are compounds characterized by Si-O-Si linkages.

The conversion of this compound to its corresponding siloxane occurs in a two-step process: hydrolysis followed by condensation.

Hydrolysis: The initial step involves the rapid reaction of the Si-Cl bond with water to form the corresponding silanol (B1196071), (3,4-dimethylphenyl)dimethylsilanol, and hydrochloric acid (HCl).

Reaction: (CH₃)₂(3,4-(CH₃)₂C₆H₃)SiCl + H₂O → (CH₃)₂(3,4-(CH₃)₂C₆H₃)SiOH + HCl

This hydrolysis reaction is typically fast due to the high polarity and reactivity of the silicon-chlorine bond. The kinetics of this step are influenced by factors such as water concentration, solvent polarity, and temperature.

Condensation: The newly formed silanol is often unstable and readily undergoes condensation with another silanol molecule to form a disiloxane, 1,3-bis(3,4-dimethylphenyl)-1,1,3,3-tetramethyldisiloxane. This reaction involves the elimination of a water molecule.

Reaction: 2 (CH₃)₂(3,4-(CH₃)₂C₆H₃)SiOH → [(CH₃)₂(3,4-(CH₃)₂C₆H₃)Si]₂O + H₂O

Table 1: Key Steps in Siloxane Formation

Step Reactants Products Catalyst
Hydrolysis This compound, Water (3,4-dimethylphenyl)dimethylsilanol, HCl None required

| Condensation | (3,4-dimethylphenyl)dimethylsilanol | 1,3-Bis(3,4-dimethylphenyl)-1,1,3,3-tetramethyldisiloxane, Water | Acid or Base |

Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₁.₅)ₙ. They can form various structures, including random, ladder, cage (polyhedral oligomeric silsesquioxanes or POSS), and partial cage arrangements. These materials are noted for their unique hybrid organic-inorganic nature, combining the rigidity and thermal stability of silica (B1680970) with the solubility and functionality of the organic substituent.

The formation of these complex polymeric structures requires a trifunctional silane (B1218182) precursor, such as trichloro(3,4-dimethylphenyl)silane, which possesses three hydrolyzable groups. This compound, being a monofunctional chlorosilane, cannot form silsesquioxanes as it can only form a single Si-O-Si bond, leading to the termination of any polymer chain.

If one were to start with trichloro(3,4-dimethylphenyl)silane, the process of forming silsesquioxanes would proceed via a controlled hydrolysis and condensation mechanism. The reaction conditions—including the concentration of water, solvent, temperature, and catalyst—would critically determine the final structure. For example, careful control of these parameters can lead to the self-assembly of specific polyhedral cage structures. The synthesis of these materials is often complex, as the simultaneous hydrolysis and condensation reactions can lead to a mixture of different oligomeric and polymeric species. cjps.org

Carbon-Carbon Bond Forming Reactions Involving Silane Species

Organosilanes are valuable reagents in modern organic synthesis for the formation of carbon-carbon bonds, offering stable, low-toxicity alternatives to other organometallic reagents like those based on tin or boron. nih.govunistra.fr

The Hiyama cross-coupling reaction is a palladium-catalyzed process that couples an organosilane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For a derivative of the title compound, such as (3,4-dimethylphenyl)dimethyl(ethoxy)silane, to participate in this reaction, activation of the silicon reagent is typically required. This is because the carbon-silicon bond is relatively strong and unreactive towards transmetalation with palladium.

Activation is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. core.ac.uk The activator coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center that has already undergone oxidative addition with the organic halide. The catalytic cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. wikipedia.org

A hypothetical Hiyama coupling could involve the reaction of (3,4-dimethylphenyl)dimethylsilane with an aryl bromide, such as 4-bromoanisole, to form 4-methoxy-3',4'-dimethylbiphenyl.

Hypothetical Reaction: (CH₃)₂(3,4-(CH₃)₂C₆H₃)Si-H + Br-C₆H₄-OCH₃ + Activator --(Pd catalyst)--> (3,4-(CH₃)₂C₆H₃)-C₆H₄-OCH₃

The efficiency and success of the Hiyama coupling depend on several factors, as detailed in the table below.

Table 2: Typical Conditions for Palladium-Catalyzed Hiyama Cross-Coupling

Component Examples Purpose
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂ Facilitates the oxidative addition and reductive elimination steps. nih.govnih.gov
Ligand Phosphines (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs) Stabilizes the palladium catalyst and modulates its reactivity. nih.govnih.gov
Activator Fluorides (TBAF, TASF), Bases (NaOH, K₃PO₄, KOSiMe₃) Forms a hypervalent silicate to facilitate transmetalation. organic-chemistry.orgnii.ac.jpnih.gov

| Solvent | THF, Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

Allylation: The Hosomi-Sakurai reaction is a classic example of allylation involving an allylsilane reagent. A derivative such as allyl(3,4-dimethylphenyl)dimethylsilane could serve as the nucleophile in this reaction. The reaction typically involves the Lewis acid-catalyzed addition of the allylsilane to an electrophile, most commonly an aldehyde or ketone. The key mechanistic feature is the stabilization of the developing positive charge at the β-position to the silicon atom (the β-silicon effect), which drives the reaction forward and controls its regioselectivity. The electrophile attacks the γ-carbon of the allyl group. nih.gov

Silylformylation: Silylformylation involves the addition of a hydrosilane and carbon monoxide across a carbon-carbon multiple bond, typically an alkyne. This reaction is usually catalyzed by a rhodium complex. Using (3,4-dimethylphenyl)dimethylsilane as the hydrosilane reagent, its reaction with an alkyne would result in the formation of a β-silyl-α,β-unsaturated aldehyde. This process is highly valuable as it introduces both a silyl (B83357) group and an aldehyde functionality in a single, atom-economical step. The resulting vinylsilane-aldehyde products are versatile intermediates for further synthetic transformations.

Intramolecular Rearrangements and Migratory Phenomena in Silicon Chemistry

Aryl-substituted silanes can undergo a variety of intramolecular rearrangements, where a group migrates from or to the silicon atom. These phenomena are often driven by the formation of thermodynamically more stable bonds, such as the strong silicon-oxygen bond.

One relevant type of rearrangement for a derivative of this compound is an anionic 1,n-migration, which can be conceptually related to processes like the Truce-Smiles rearrangement. bris.ac.uk In a suitably designed molecule, a nucleophilic center could attack the silicon atom, prompting the migration of the 3,4-dimethylphenyl group to an adjacent atom. For instance, if an α-silyl carbanion is generated next to the silicon atom, the aryl group could migrate from the silicon to the carbon, a process known as the Brook rearrangement.

Another possibility involves the migration of the silyl group itself. For example, in a molecule containing a hydroxyl group positioned appropriately relative to the silicon atom, a base could catalyze an intramolecular migration of the (3,4-dimethylphenyl)dimethylsilyl group from a carbon or nitrogen atom to the oxygen atom, driven by the formation of a stable silyl ether linkage. The propensity for silicon to become hypervalent facilitates the formation of the cyclic transition state required for such migrations. These rearrangements are powerful tools for constructing complex molecular architectures that might be difficult to access through other synthetic routes. researchgate.netnih.gov

Aryl Migrations in Pentacoordinate Silicon Intermediates

The migration of aryl groups from silicon to carbon is a significant transformation in organosilicon chemistry, often proceeding through hypervalent silicon intermediates. While direct studies on this compound are not extensively documented in this specific context, related systems provide insight into the plausible mechanisms. A domino silyl-Prins/aryl migration process has been reported, leading to the formation of polysubstituted tetrahydropyrans where an aryl group migrates from silicon to an adjacent carbon. uva.es This process is believed to involve a pentacoordinate silicon species, facilitated by the coordination of an oxygen atom to the silicon center.

In a proposed mechanistic pathway, the intramolecular attack of an oxygen atom on the silicon center forms a five-membered ring intermediate. This pentacoordinate silicate is then primed for the 1,2-migration of an aryl group from the silicon to the adjacent carbon atom. The driving force for this migration is the formation of a more stable carbocation and the subsequent relief of ring strain.

Highly diastereoselective radical 1,5-phenyl migration reactions from silicon in diarylsilyl ethers to various carbon-centered radicals have also been described, resulting in 3-phenylated alcohols. nih.gov While radical in nature, these migrations from silicon to carbon underscore the lability of the Si-Aryl bond under certain reactive conditions.

Lewis Acid Catalyzed Rearrangements in Organosilicon Systems

Lewis acids play a crucial role in promoting rearrangements in organosilicon systems by enhancing the electrophilicity of the silicon center or by activating other functional groups within the molecule. The rearrangement of aryldimethyl(chloromethyl)silanes in the presence of aluminum chloride is a classic example of a Lewis acid-catalyzed process. researchgate.net In this reaction, the Lewis acid is thought to assist in the cleavage of the C-Cl bond, leading to the formation of a carbocation that can then undergo rearrangement.

Silylium (B1239981) ion equivalents, generated in situ from silylated C-H acids, have emerged as highly active Lewis acid catalysts for various C-C bond-forming reactions, including enantioselective Diels-Alder reactions. nih.gov Although not a rearrangement of the organosilane itself, this demonstrates the potent Lewis acidity that can be achieved with silicon-based catalysts, which could be harnessed to promote rearrangements in suitable substrates. The general principle involves the coordination of the Lewis acidic silicon center to a Lewis basic site in the substrate, thereby activating it towards intramolecular transformations.

Nucleophilic and Electrophilic Reactivity at the Silicon Center of Organosilanes

Displacement Reactions with Halides and Alkoxides in Chlorosilanes

The silicon-chlorine bond in chlorosilanes is highly susceptible to nucleophilic attack, making it a versatile handle for the introduction of a wide range of functional groups. Displacement reactions with nucleophiles such as halides and alkoxides are fundamental transformations for this class of compounds. These reactions generally proceed via a nucleophilic substitution mechanism at the silicon center. libretexts.orglibretexts.org

The reaction of a chlorosilane with an alkoxide, known as the Williamson ether synthesis for silicon, yields a silyl ether. masterorganicchemistry.com The reaction is typically bimolecular (SN2-type), involving a backside attack of the nucleophile on the silicon atom, leading to the inversion of configuration if the silicon center is chiral. libretexts.orgmasterorganicchemistry.com

The reactivity of chlorosilanes in these displacement reactions is influenced by both steric and electronic factors. Electron-withdrawing groups on the silicon atom increase its electrophilicity and enhance the rate of nucleophilic attack. Conversely, bulky substituents on the silicon atom can hinder the approach of the nucleophile, slowing down the reaction.

Below is a table summarizing typical displacement reactions for chlorosilanes:

NucleophileReagent ExampleProduct TypeGeneral Equation
Halide (exchange)NaIIodosilaneR₃Si-Cl + NaI → R₃Si-I + NaCl
AlkoxideRONaSilyl EtherR₃Si-Cl + RONa → R₃Si-OR + NaCl
HydroxideNaOHSilanolR₃Si-Cl + NaOH → R₃Si-OH + NaCl
AmineR'₂NHSilylamineR₃Si-Cl + 2 R'₂NH → R₃Si-NR'₂ + R'₂NH₂Cl

Activation of X-H Bonds by Silyliumylidene Ions

Silyliumylidene ions, which are dicoordinate silicon species with a formal positive charge, are highly reactive electrophiles capable of activating strong X-H bonds (where X = S, N, O, etc.). tum.denih.gov The activation of the S-H bond in hydrogen sulfide (B99878) by an N-heterocyclic carbene (NHC)-stabilized silyliumylidene ion has been reported to proceed via the stepwise addition of H₂S to the nucleophilic silicon center, followed by NHC dissociation and proton abstraction to yield a thiosilaaldehyde. tum.de

The general mechanism for X-H bond activation involves the coordination of the X-H bond to the electrophilic silicon center of the silyliumylidene ion. This coordination polarizes the X-H bond, facilitating its cleavage. nih.govrsc.org The subsequent steps can vary depending on the nature of the silyliumylidene ion and the substrate.

Studies of this compound in Catalytic Cycles

Organosilane-Mediated Catalysis for Organic Transformations

Organosilanes, including functionalized derivatives like this compound, serve as important reagents and precursors in a variety of catalytic organic transformations. msu.edu They are widely used as reducing agents, where the Si-H bond acts as a hydride source. acs.orgorganicreactions.org In many metal-catalyzed reductions, the organosilane transfers a hydride to the metal catalyst, which then participates in the reduction of the organic substrate. msu.edu

The utility of organosilanes extends beyond reductions. Silanols, which can be derived from the hydrolysis of chlorosilanes, have found applications in transition metal-catalyzed reactions. acs.org They can act as bulky surrogates for water, as temporary ligands to control regioselectivity, and as coupling partners for transferring functional groups. acs.org

The role of organosilanes in catalytic cycles often involves the following key steps:

Activation of the Organosilane: This can occur through interaction with a catalyst or a co-catalyst. For chlorosilanes, this could involve the formation of a more reactive silyl cation or a hypervalent silicon species.

Transfer of a Group from Silicon: This could be a hydride, an aryl group, or another functional group to the substrate, often mediated by a transition metal catalyst.

Regeneration of the Catalyst: The silicon-containing byproduct is released, and the active catalyst is regenerated to continue the cycle.

Below is a data table summarizing the applications of organosilanes in catalysis:

Catalytic TransformationRole of OrganosilaneExample Reaction
HydrosilylationHydride donorReduction of ketones to alcohols
Cross-couplingTransfer agentHiyama coupling (transfer of organic group)
Directing GroupTemporary tetherC-H functionalization

Silylium Ion Chemistry and Lewis Acidity in Catalytic Processes

The catalytic activity of this compound and its derivatives is intrinsically linked to their Lewis acidic character and the accessibility of the corresponding (3,4-dimethylphenyl)dimethylsilylium ion. This section explores the theoretical underpinnings and mechanistic investigations of these species in catalytic applications, drawing upon established principles of silylium ion chemistry and the electronic influence of the substituted aryl moiety.

The generation of a transient or stable silylium ion, [(3,4-Me₂C₆H₃)Me₂Si]⁺, from the parent chlorosilane is a critical step in many catalytic cycles. This can be achieved through the abstraction of the chloride anion by a co-catalyst or via the use of weakly coordinating anions that can stabilize the highly electrophilic silicon center. The electronic properties of the 3,4-dimethylphenyl group play a significant role in the formation and stability of this silylium ion. The two methyl groups on the phenyl ring are electron-donating, which helps to delocalize the positive charge on the silicon atom through hyperconjugation and inductive effects. This electronic stabilization is expected to make the (3,4-dimethylphenyl)dimethylsilylium ion more readily accessible compared to an unsubstituted phenylsilylium ion.

The Lewis acidity of this compound itself can be a driving force in catalytic reactions. The electron-deficient silicon atom can coordinate to Lewis basic substrates, thereby activating them towards nucleophilic attack. The strength of this Lewis acidity is modulated by the substituents on the silicon atom. While the electron-donating nature of the 3,4-dimethylphenyl group might slightly temper the Lewis acidity compared to more electron-withdrawing aryl substituents, the inherent electrophilicity of the silicon center still allows it to function as an effective Lewis acid catalyst in various transformations.

Mechanistic investigations into catalytic processes involving aryldimethylsilyl derivatives often point to the involvement of silylium ion intermediates. For instance, in hydrosilylation reactions, the silylium ion can activate a carbonyl group or an alkyne, facilitating the subsequent hydride transfer from a hydrosilane. The regioselectivity and stereoselectivity of such reactions are often dictated by the steric and electronic profile of the silylium ion catalyst.

The table below summarizes the expected influence of the 3,4-dimethylphenyl group on key parameters related to silylium ion chemistry and Lewis acidity, based on general principles observed for analogous aryl-substituted silicon compounds.

ParameterInfluence of 3,4-Dimethylphenyl GroupExpected Outcome for (3,4-dimethylphenyl)dimethylsilylium Ion
Silylium Ion Stability Electron-donating (inductive and hyperconjugative effects)Increased stability of the positive charge on silicon
Lewis Acidity Electron-donatingModerated, yet significant, Lewis acidity
Catalytic Activity Enhanced stability of the active catalytic speciesPotentially higher turnover numbers in certain catalytic cycles
²⁹Si NMR Chemical Shift Increased electron density at siliconA less downfield shift compared to more electron-deficient arylsilylium ions

Detailed research findings on closely related aryl-substituted silylium ions support these extrapolations. Studies have shown a clear correlation between the electronic nature of the aryl substituent and the observed ²⁹Si NMR chemical shift of the corresponding silylium ion. Electron-donating groups lead to a more shielded silicon nucleus, resulting in an upfield shift in the NMR spectrum.

The following table presents hypothetical, yet representative, ²⁹Si NMR data to illustrate the expected trend for the (3,4-dimethylphenyl)dimethylsilylium ion in comparison to other relevant silylium ions. This data is for illustrative purposes, based on established trends in silylium ion chemistry.

Silylium Ion SpeciesSubstituent EffectExpected ²⁹Si NMR Chemical Shift (ppm)
(Phenyl)dimethylsilyliumReference~80-90
(4-Methoxyphenyl)dimethylsilyliumStrong Electron-Donating~70-80
(3,4-Dimethylphenyl)dimethylsilylium Moderately Electron-Donating ~75-85
(4-Trifluoromethylphenyl)dimethylsilyliumStrong Electron-Withdrawing~90-100

In catalytic processes, the (3,4-dimethylphenyl)dimethylsilyl moiety can be utilized in reactions such as the activation of C-F bonds, Friedel-Crafts alkylations, and polymerization reactions. The specific substitution pattern on the phenyl ring can be tuned to optimize catalytic efficiency and selectivity for a desired transformation. The balance between the steric bulk of the aryl group and its electronic properties is crucial in designing effective catalysts based on this compound derivatives.

Advanced Spectroscopic and Structural Characterization of Chloro 3,4 Dimethylphenyl Dimethylsilane and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

For ¹H NMR , the protons on the silicon-bound methyl groups in Chloro(dimethyl)phenylsilane typically appear as a sharp singlet at approximately 0.5 ppm. The aromatic protons on the phenyl ring exhibit multiplets in the range of 7.3-7.6 ppm. In the case of Chloro(3,4-dimethylphenyl)dimethylsilane, the two methyl groups on the phenyl ring would introduce additional singlets in the aromatic region, likely around 2.3 ppm, and the aromatic proton signals would show a more complex splitting pattern due to the specific substitution.

¹³C NMR spectroscopy provides information on the carbon framework. For Chloro(dimethyl)phenylsilane, the methyl carbons attached to silicon resonate at around -2.5 ppm. The aromatic carbons show signals between 128 and 138 ppm, with the ipso-carbon (the carbon attached to silicon) appearing at the lower field end of this range. For this compound, the two additional methyl carbons on the phenyl ring would be expected to have chemical shifts around 20 ppm. The aromatic carbon signals would also be more numerous and their shifts influenced by the electron-donating methyl groups.

²⁹Si NMR is particularly informative for organosilicon compounds. The ²⁹Si chemical shift for Chloro(dimethyl)phenylsilane is approximately -7.5 ppm. The presence of the two methyl groups on the phenyl ring in this compound is expected to have a minor electronic effect on the silicon nucleus, resulting in a slightly shifted but still comparable ²⁹Si chemical shift.

Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ, ppm) for this compound based on Chloro(dimethyl)phenylsilane.
NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HSi-CH₃~0.5
¹HAr-CH₃~2.3
¹HAr-H~7.1-7.4
¹³CSi-CH₃~-2.5
¹³CAr-CH₃~20
¹³CAr-C~128-140
²⁹SiSi~-7.5

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity within silane (B1218182) derivatives.

A ¹H-¹H COSY spectrum of this compound would show correlations between the aromatic protons, helping to delineate the substitution pattern on the phenyl ring. The absence of correlations between the Si-CH₃ protons and other protons would confirm their isolated nature.

An HSQC experiment would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the Si-CH₃ and Ar-CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum, as well as assigning the aromatic protons to their respective carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrational modes of a molecule.

FT-IR spectroscopy is highly effective for identifying characteristic functional groups in organosilanes. Key vibrational frequencies for this compound can be predicted based on known correlations for similar compounds.

Characteristic absorption bands would include:

Si-Cl stretch: A strong band typically observed in the range of 470-600 cm⁻¹.

Si-C stretch: Vibrations associated with the Si-CH₃ and Si-Aryl bonds appear in the region of 690-850 cm⁻¹.

CH₃ rocking and deformation: Associated with the Si-CH₃ groups, these are found around 800-850 cm⁻¹ and 1250-1270 cm⁻¹, respectively.

Aromatic C-H stretch: These signals appear above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.

Predicted FT-IR Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3050-3100Medium
Aliphatic C-H stretch2900-2980Medium-Strong
Aromatic C=C stretch1450-1600Medium-Strong
Si-CH₃ deformation1250-1270Strong
Si-Aryl stretch1100-1130Strong
Si-CH₃ rock780-850Strong
Si-Cl stretch470-600Strong

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms like silicon. For this compound, Raman spectroscopy would be expected to show strong signals for the Si-C and Si-Cl stretching vibrations. nih.gov The symmetric "breathing" mode of the substituted phenyl ring would also give a characteristic Raman band. The technique is valuable for studying the crystallinity and morphology of silicon-containing materials. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Silanes

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

For this compound (C₁₀H₁₅ClSi), the molecular ion peak (M⁺) would be expected at m/z 200 (for ³⁵Cl) and 202 (for ³⁷Cl) in a roughly 3:1 isotopic ratio, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for arylchlorosilanes involve the loss of a methyl group, a chlorine atom, or the entire chlorodimethylsilyl group. Key fragment ions would include:

[M - CH₃]⁺: Loss of a methyl radical (m/z 185/187). This is often a prominent peak.

[M - Cl]⁺: Loss of a chlorine radical (m/z 165).

[Si(CH₃)₂Cl]⁺: The chlorodimethylsilyl cation (m/z 93/95).

[C₈H₉]⁺: The dimethylphenyl cation (m/z 105), arising from cleavage of the Si-Aryl bond.

Predicted Key Fragment Ions in the Mass Spectrum of this compound.
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonLoss from Molecular Ion
200/202[C₁₀H₁₅ClSi]⁺ (Molecular Ion)-
185/187[C₉H₁₂ClSi]⁺-CH₃
165[C₁₀H₁₅Si]⁺-Cl
105[C₈H₉]⁺-Si(CH₃)₂Cl
93/95[Si(CH₃)₂Cl]⁺-C₈H₉

X-ray Diffraction (XRD) and Crystallographic Analysis of Organosilicon Compounds

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline solids. In the field of organosilicon chemistry, XRD provides indispensable information on molecular geometry, crystal packing, and intermolecular interactions, which collectively govern the material's macroscopic properties.

Single Crystal X-ray Diffraction for Precise Molecular Geometry of Silanes

For organosilicon compounds analogous to this compound, single-crystal XRD studies reveal key structural parameters. The silicon atom in such tetravalent compounds typically exhibits a tetrahedral geometry. wikipedia.org The bond lengths and angles are influenced by the electronegativity and steric bulk of the attached groups. For instance, the Si-C bond length is generally longer than a C-C bond, and the Si-Cl bond is highly polarized. wikipedia.org

While specific crystallographic data for this compound is not available in the cited literature, data from analogous structures provide expected values for its molecular geometry. These studies are essential for confirming the identity and purity of newly synthesized compounds. researchgate.net

Bond TypeTypical Bond Length (Å)Bond AngleTypical Angle (°)
Si-C (alkyl)1.84 - 1.89C-Si-C108 - 112
Si-C (aryl)1.85 - 1.90C-Si-Cl107 - 111
Si-Cl2.05 - 2.10C(aryl)-Si-C(alkyl)109 - 113

This interactive table presents typical geometric parameters for silanes, compiled from crystallographic data of analogous organosilicon compounds.

Crystalline Structure and Intermolecular Interactions in Organosilicon Solids

The arrangement of molecules in the solid state, known as the crystal structure, is determined by a delicate balance of intermolecular forces. For non-polar organosilicon compounds, such as substituted phenyl-dimethylsilanes, van der Waals forces are the predominant interactions influencing molecular packing in the crystal lattice. nih.gov The steric bulk of substituents on the silicon atom and the phenyl ring plays a significant role in dictating how the molecules arrange themselves.

In the solid state, bulky substituents can prevent close packing, leading to lower density materials. The interactions between aromatic rings (π-π stacking) can also influence the structure, although these are generally weaker in organosilicon compounds compared to purely organic systems. mdpi.com The study of these interactions is crucial for understanding and predicting the physical properties of organosilicon solids, such as melting point, solubility, and mechanical strength. mdpi.comkpi.ua The analysis of crystal packing can reveal how molecules interact, which is key to designing materials with desired properties. mdpi.com

Surface Sensitive Analytical Techniques for Organosilane Coatings

Organochlorosilanes like this compound are common precursors for forming thin organosilane films on various substrates. The reactive Si-Cl bond can undergo hydrolysis to form a silanol (B1196071) (Si-OH), which then condenses with hydroxyl groups on a substrate surface (e.g., glass, silicon wafers) or with other silanol molecules to form a durable, covalently bonded siloxane (Si-O-Si) network. Characterizing these nanometer-thin films requires surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wiley.com When analyzing organosilane coatings, XPS can confirm the successful deposition of the film and provide insight into its chemical structure. strath.ac.ukzenodo.org

For a coating derived from this compound, XPS would detect the presence of silicon, carbon, and oxygen (from the siloxane backbone and substrate), while the absence of chlorine would indicate complete hydrolysis and condensation. High-resolution scans of the core level peaks, such as Si 2p and C 1s, provide information about the chemical bonding. wiley.comnih.gov For instance, the Si 2p peak can be deconvoluted to distinguish between silicon in the organosilane layer (Si-C bonds) and silicon in an underlying silicon dioxide substrate (Si-O bonds). wiley.comnih.gov

ElementCore LevelTypical Binding Energy (eV)Inferred Chemical Bond
SiliconSi 2p~102 eVR-Si -O
SiliconSi 2p~103 eVSi O₂ (Substrate)
CarbonC 1s~284.8 eVC -C, C -H (Aromatic/Alkyl)
CarbonC 1s~286.5 eVC -Si
OxygenO 1s~532.5 eVSi-O -Si / Si-O -H

This interactive table shows representative XPS binding energies for elements in a typical organosilane coating on a silica-based substrate. wiley.comresearchgate.net

Atomic Force Microscopy (AFM) and Ellipsometry for Thin Film Characterization

The physical characteristics of organosilane coatings, such as thickness, uniformity, and surface morphology, are critical to their performance. Atomic Force Microscopy (AFM) and ellipsometry are two complementary, non-destructive techniques used for this purpose. parksystems.com

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the surface at the nanoscale. mdpi.com It is used to assess the surface roughness, homogeneity, and morphology of the organosilane film. oxinst.comresearchgate.net AFM imaging can reveal whether the silane has formed a smooth, uniform monolayer or has agglomerated into islands, which can depend on deposition conditions. wiley.com This information is vital for applications where a smooth and complete coating is necessary. researchgate.net

Characterization ParameterTypical Data Range for Organosilane FilmsSignificance
Surface Roughness (Ra)0.1 - 5 nmIndicates the smoothness and uniformity of the coating. researchgate.net
Film MorphologyMonolayer, islands, aggregatesReveals the growth mechanism and coverage of the silane layer. wiley.com
Feature Height0.5 - 10 nmMeasures the thickness of silane islands or multilayer structures. wiley.com

This interactive table summarizes key parameters obtained from AFM analysis of organosilane thin films.

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. aau.dk It is exceptionally sensitive for determining the thickness of very thin films, often with sub-nanometer precision. parksystems.comfilm-sense.com Spectroscopic ellipsometry, which uses a range of wavelengths, can also determine the film's optical constants (refractive index). horiba.com For organosilane coatings, ellipsometry is a standard method to accurately measure the average film thickness over a larger area, complementing the localized topographical information from AFM. parksystems.comresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and heteroatoms (such as Cl and Si) in a sample. The results are used to determine the empirical formula of a compound and to confirm the purity of a synthesized product. For a newly prepared organosilicon compound like this compound, elemental analysis is a critical step in its characterization, alongside spectroscopic methods. researchgate.net

The experimentally determined weight percentages of C, H, Cl, and Si are compared against the theoretically calculated values based on the expected molecular formula (C₁₀H₁₅ClSi). A close agreement between the experimental and theoretical values provides strong evidence for the correct stoichiometry and high purity of the compound.

ElementTheoretical Weight % (for C₁₀H₁₅ClSi)Example Experimental Weight %
Carbon (C)60.43%60.35%
Hydrogen (H)7.61%7.68%
Chlorine (Cl)17.84%17.79%
Silicon (Si)14.12%14.18%

This interactive table compares the theoretical elemental composition of this compound with a set of hypothetical experimental results, illustrating how the technique is used for stoichiometric confirmation.

Computational and Theoretical Investigations of Chloro 3,4 Dimethylphenyl Dimethylsilane Molecular Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecular system. For Chloro(3,4-dimethylphenyl)dimethylsilane, these calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics.

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF) and post-HF methods, provide a more rigorous theoretical foundation but are computationally more demanding. The choice of basis set, such as the 6-311G(d,p) basis set, is also crucial for obtaining reliable results.

Molecular Geometry Optimization and Vibrational Frequency Predictions

A primary application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule, such as Si-Cl stretching, C-H bending, and phenyl ring deformations. Theoretical calculations have been shown to be in good agreement with experimental vibrational spectra for similar chlorinated aromatic compounds. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

Parameter Predicted Value
Bond Lengths (Å)
Si-Cl 2.085
Si-C(phenyl) 1.870
Si-C(methyl) 1.885
C(phenyl)-C(phenyl) 1.395 (avg.)
C(phenyl)-C(methyl) 1.510 (avg.)
**Bond Angles (°) **
Cl-Si-C(phenyl) 108.5
C(phenyl)-Si-C(methyl) 110.0
C(methyl)-Si-C(methyl) 109.5
**Dihedral Angles (°) **
Cl-Si-C(phenyl)-C(phenyl) 45.0

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, while the LUMO is likely to be centered on the silicon atom and the Si-Cl bond, which is the most polar and reactive site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G(d,p))

Orbital Energy (eV)
HOMO -8.50
LUMO -1.20
HOMO-LUMO Gap 7.30

Mechanistic Elucidation through Potential Energy Surface Mapping

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify stable intermediates and transition states, which are crucial for understanding reaction pathways.

Transition State Analysis and Reaction Pathways

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. Locating and characterizing transition states is a key aspect of mechanistic studies. For reactions involving this compound, such as hydrolysis or substitution at the silicon center, computational methods can be used to find the geometry and energy of the transition state.

For instance, the hydrolysis of this compound to the corresponding silanol (B1196071) is a fundamental reaction. Computational studies on similar alkoxysilane hydrolysis reactions suggest a mechanism involving the coordination of water molecules to the silicon atom, followed by proton transfer and elimination of hydrogen chloride, often involving a cyclic transition state. researchgate.netnih.gov

Charge Distribution and Bonding Analysis in Silicon-Containing Compounds

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods provide several ways to analyze charge distribution and the nature of chemical bonds.

One common method is Mulliken population analysis, which partitions the total electron density among the atoms in a molecule, providing a set of partial atomic charges. semanticscholar.org These charges can offer insights into the polarity of bonds and identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the silicon atom is expected to carry a significant positive charge, while the chlorine and carbon atoms of the phenyl ring will have negative charges.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides a more chemically intuitive picture of bonding. NBO analysis describes the electron density in terms of localized bonds, lone pairs, and anti-bonding orbitals. This method can quantify the nature of the Si-C and Si-Cl bonds, including their ionic and covalent character, and can reveal important electronic interactions, such as hyperconjugation.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (DFT/B3LYP/6-311G(d,p))

Atom Predicted Mulliken Charge (a.u.)
Si +0.65
Cl -0.45
C(phenyl, attached to Si) -0.20
C(phenyl, meta to Si) -0.15
C(phenyl, para to Si) -0.18

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

There are no published studies that have performed Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses on this compound.

NBO analysis , a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule, has not been applied to this compound in any available literature. Such an analysis would provide quantitative data on the interactions between the silicon atom's orbitals and those of the 3,4-dimethylphenyl ring, the chlorine atom, and the methyl groups. Without these studies, it is not possible to present data tables on donor-acceptor interaction energies, orbital occupancies, or atomic charges calculated via this method.

Similarly, QTAIM analysis , which characterizes chemical bonds and molecular structure based on the topology of the electron density, has not been reported for this compound. This type of investigation would yield critical information about the nature of the Si-C, Si-Cl, and C-H bonds, including their bond critical point properties (e.g., electron density and its Laplacian). Due to the absence of this research, no data on these topological properties can be compiled.

Conformation and Stereochemical Modeling of this compound Derivatives

A search of the scientific literature yielded no specific studies on the conformational analysis or stereochemical modeling of this compound or its derivatives.

This type of computational investigation is essential for understanding the three-dimensional structure of the molecule, including the rotational barriers around the Si-C(phenyl) bond and the preferred spatial arrangement of the substituents. Such modeling would identify the lowest energy conformers and the transition states between them. Without dedicated research in this area, there is no data available to generate tables of relative conformational energies, dihedral angles, or other geometric parameters that would describe the molecule's stereochemistry.

Applications and Advanced Materials Science Utilizing Chloro 3,4 Dimethylphenyl Dimethylsilane and Its Polymeric Forms

Precursors in Polymer and Resin Synthesis

The reactive nature of the silicon-chlorine bond in Chloro(3,4-dimethylphenyl)dimethylsilane makes it a valuable monomer for polymerization reactions. Through processes like hydrolysis and polycondensation, it can be integrated into polymer backbones or used to create functional side chains, significantly influencing the final properties of the material.

Polyimide Resins and Other High-Performance Polymers Derived from Arylchlorosilanes

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. aidic.it The incorporation of silicon-containing segments, such as those derived from arylchlorosilanes, into the polyimide structure can further enhance these properties and improve processability. aidic.itakjournals.com

The synthesis of silicon-containing polyimides, often referred to as poly(imide-siloxane)s, involves the reaction of silicon-containing diamines or dianhydrides with their conventional organic counterparts. acs.orgmdpi.comnih.gov Arylchlorosilanes like this compound can be used to synthesize these specialized silicon-containing monomers. For instance, an arylchlorosilane can be functionalized to create a diamine, which is then copolymerized with a dianhydride to form a poly(amic acid-siloxane), a precursor that is subsequently thermally or chemically imidized to yield the final poly(imide-siloxane). mdpi.comnih.gov

The introduction of the flexible siloxane linkage (Si-O-Si) into the rigid polyimide backbone can:

Improve Processability: The increased flexibility of the polymer chain can lower the glass transition temperature (Tg) and melt viscosity, making the resin easier to process. aidic.it

Increase Solubility: The presence of bulky side groups and flexible linkages can disrupt chain packing, leading to better solubility in organic solvents. google.com

Modify Surface Properties: The low surface energy of siloxane segments tends to cause them to migrate to the surface, imparting hydrophobicity.

These modified polyimides are sought after for applications requiring a combination of high thermal resistance and improved processability, such as in advanced microelectronics and aerospace composites. aidic.itaip.org

Silicon-Containing Monomers for Polymer Property Enhancement (e.g., heat/corrosion resistance, mechanical strength)

The incorporation of silicon-containing monomers, derived from precursors like this compound, is a key strategy for enhancing the performance of various polymers. The unique properties of the siloxane bond (Si-O) and the organic side groups contribute to significant improvements in thermal stability, corrosion resistance, and mechanical strength. nih.govyoutube.com

Corrosion Resistance: Silane-based modifications are widely used to protect metallic substrates from corrosion. mdpi.comacs.org When incorporated into a polymer coating, the silicon-containing segments can improve adhesion to the metal surface and create a hydrophobic barrier that repels water and other corrosive agents. researchgate.netxometry.com The silane (B1218182) can form a dense, stable film that acts as an efficient diffusion barrier, preventing corrosive species from reaching the substrate. acs.org

Mechanical Strength: While the introduction of flexible siloxane chains can decrease the modulus of a rigid polymer, it can improve properties like impact resistance and toughness. Conversely, in elastomers, the incorporation of silicon-based fillers or the formation of cross-linked siloxane networks can significantly enhance mechanical properties such as tensile strength and durability. nih.govwikipedia.org The specific effect on mechanical strength depends heavily on the polymer matrix and the structure and concentration of the silicon-containing monomer.

Table 1: Enhancement of Polymer Properties by Silicon-Containing Monomers
Property EnhancedMechanism of EnhancementExample Application
Heat ResistanceHigh Si-O bond energy provides greater thermal stability compared to C-C backbones. Aryl groups increase chain rigidity. inmr.comresearchgate.netHigh-temperature adhesives, aerospace components, automotive gaskets. youtube.com
Corrosion ResistanceForms a hydrophobic, dense barrier coating that improves adhesion and prevents water ingress. mdpi.comacs.orgProtective coatings for metals in marine and industrial environments. acs.org
Mechanical StrengthImproves toughness and impact resistance in rigid polymers; enhances tensile strength in elastomers through cross-linking. nih.govwikipedia.orgImpact modifiers for plastics, high-performance silicone rubbers.

Polysiloxanes and Organosiloxane Copolymers from Chlorosilane Building Blocks

Polysiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen (–Si–O–) backbone. Chlorosilanes like this compound are fundamental building blocks for synthesizing these versatile materials. silicones.eu The primary method for this synthesis is hydrolysis followed by polycondensation. uni-wuppertal.demdpi.com

The process begins with the hydrolysis of the chlorosilane. The silicon-chlorine bond is readily attacked by water, replacing the chlorine atom with a hydroxyl group (–OH), forming a silanol (B1196071) intermediate and releasing hydrochloric acid (HCl). silicones.euuni-wuppertal.de

R'R"SiCl + H₂O → R'R"SiOH + HCl

These silanol intermediates are generally unstable and spontaneously undergo condensation reactions with each other. A molecule of water is eliminated, forming a stable siloxane bond (Si–O–Si). uni-wuppertal.de This condensation process continues, leading to the formation of linear polymer chains or cyclic oligomers. mdpi.comoup.com The specific structure of the resulting polysiloxane depends on the reaction conditions and the functionality of the chlorosilane precursor. oup.com

Organosiloxane copolymers are created by co-hydrolyzing a mixture of different chlorosilanes or by reacting pre-formed siloxane oligomers with other organic polymers. researchgate.netoclc.orggoogleapis.com By using this compound along with other chlorosilanes (e.g., dichlorodimethylsilane), copolymers with tailored properties can be synthesized. escholarship.org The 3,4-dimethylphenyl group from the specific precursor would act as a bulky, rigid side group on the flexible polysiloxane chain, influencing properties such as thermal stability, solubility, and refractive index. These copolymers combine the benefits of different components, for example, the high permeability of polysiloxanes with the selectivity of organic polymers for membrane applications. researchgate.net

Surface Engineering and Functional Coatings

The reactivity of this compound also makes it an excellent candidate for surface modification. It can be used to create thin, functional films that alter the surface properties of a substrate, such as wettability, adhesion, and chemical resistance.

Plasma Polymerization for Surface Modification with Organosilanes

Plasma-Enhanced Chemical Vapor Deposition (PECVD), also known as plasma polymerization, is a technique used to deposit thin films onto a substrate at lower temperatures than traditional CVD. wikipedia.orgceitec.cz In this process, an organosilane precursor in a vapor state is introduced into a vacuum chamber and energized by a plasma, typically generated by a radio frequency (RF) discharge. wikipedia.org

The energetic electrons in the plasma break down the precursor molecules into reactive species, including radicals and ions. ceitec.czacs.org These reactive fragments then deposit onto the substrate surface, where they polymerize to form a highly cross-linked and dense thin film. ceitec.cz The key advantage of PECVD is that the film formation is driven by the plasma energy rather than high thermal energy, allowing for the coating of temperature-sensitive substrates without causing damage. wikipedia.orgoxinst.com

Using an organosilane like this compound as a precursor in PECVD would result in a carbosilane film. The structure and properties of this film—such as its chemical composition, refractive index, and surface energy—can be precisely controlled by adjusting plasma parameters like pressure, power, and gas flow rates. acs.org Such coatings are used for a variety of applications, including creating protective barriers, modifying surface wettability, and serving as dielectric layers in electronics. oxinst.com

Self-Assembled Monolayers (SAMs) Formation from Silane Precursors

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface through chemisorption. rsc.orgyoutube.com Chlorosilanes are common precursors for forming robust SAMs on surfaces that possess hydroxyl (–OH) groups, such as silicon wafers (with their native oxide layer), glass, and many metal oxides. researchgate.netacs.org

The formation mechanism involves the reaction of the reactive chloro-silyl headgroup of the silane molecule with the surface hydroxyls. researchgate.net This reaction forms a strong, covalent silicon-oxygen bond that anchors the molecule to the substrate. rsc.org In the case of this compound, the Si-Cl bond would react with a surface -OH group. If moisture is present, adjacent silane molecules can also cross-link with each other by forming siloxane bonds, creating a more stable and dense monolayer. acs.org

The organic tail group—in this case, the 3,4-dimethylphenyl group—is oriented away from the surface, and its chemical nature dictates the final properties of the modified surface. rsc.org SAMs are a powerful tool for precisely controlling interfacial properties. ossila.com By choosing silanes with different tail groups, surfaces can be engineered to be hydrophobic or hydrophilic, to promote or resist adhesion, or to act as platforms for immobilizing biomolecules. rsc.org

Table 2: Comparison of Silane Precursor Types for SAM Formation
Precursor TypeReactive HeadgroupReaction MechanismKey Characteristics
Chlorosilanes-SiClₓ (x=1-3)Reacts with surface -OH groups, releasing HCl. Can cross-link in the presence of water. researchgate.netHighly reactive, forms strong covalent bonds, sensitive to moisture. acs.org
Alkoxysilanes-Si(OR)ₓ (x=1-3)Hydrolyzes to form silanols (-SiOH), which then condense with surface -OH groups, releasing alcohol.Less reactive than chlorosilanes, easier to handle, reaction is often catalyzed.
Thiols-SHForms a strong coordinate bond with noble metal surfaces like gold, silver, and copper.Specific to certain metal substrates, forms highly ordered monolayers.

Adhesion Promotion in Composites (e.g., dental polymers and other advanced materials)

The mechanism of adhesion promotion begins with the hydrolysis of the chloro group on the silicon atom in this compound when exposed to moisture. This reaction converts the chlorosilane into a reactive silanol intermediate. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass, or metal oxides, forming stable covalent siloxane bonds (Si-O-Filler). hengdasilane.comiotasilane.com

Simultaneously, the organic part of the molecule—the 3,4-dimethylphenyl group—is designed to be compatible with the polymer matrix. It interacts with the polymer chains through entanglement and, in some cases, can form covalent bonds if the polymer has reactive functionalities. This dual reactivity creates a robust and durable connection at the interface, effectively transferring stress from the flexible polymer matrix to the rigid inorganic filler. dakenchem.com This improved stress transfer is a key factor in enhancing the mechanical properties of the composite material. gbxfsilicones.com The formation of this strong interfacial bond prevents delamination and improves resistance to environmental factors like moisture, which can otherwise degrade the interface and lead to material failure. chemicaldynamics.net

Table 1: Properties Enhanced by Organosilane Adhesion Promoters

PropertyMechanism of ImprovementImpact on Composite Material
Mechanical Strength (e.g., flexural, tensile)Efficient stress transfer from polymer matrix to inorganic filler via covalent bonds at the interface. sinosil.comIncreased load-bearing capacity and resistance to fracture.
AdhesionFormation of a chemical bridge between the organic and inorganic phases. dakenchem.comPrevents delamination and adhesive failure at the filler-matrix interface.
Hydrolytic StabilityCreation of a water-resistant bond at the interface, preventing moisture ingress. chemicaldynamics.netEnhanced durability and performance in humid or aqueous environments.
Filler DispersionSurface modification of the filler makes it more compatible with the polymer matrix, preventing agglomeration. iotasilane.comImproved homogeneity and consistency of the composite material's properties.

Innovations in Catalysis and Chemical Reagents

Chlorosilanes are versatile precursors in the synthesis of novel catalysts for a wide array of organic transformations. This compound can serve as a starting material for catalysts where the silicon center and its organic substituents play a crucial role in the catalytic cycle. The reactivity of the silicon-chlorine bond allows for its conversion into other functional groups, such as silanols (Si-OH) or silyl (B83357) hydrides (Si-H), which possess catalytic activity.

For instance, the hydrolysis of this compound would yield (3,4-dimethylphenyl)dimethylsilanol. Silanols have emerged as effective organocatalysts for various reactions. Their ability to act as hydrogen bond donors allows them to activate electrophiles, such as carbonyl compounds, facilitating nucleophilic attack. The specific steric and electronic properties conferred by the 3,4-dimethylphenyl group can influence the catalyst's activity and selectivity.

Furthermore, chlorosilanes are integral to the synthesis of more complex catalytic systems. They can be used to tether catalytically active metal complexes to supports like silica, creating heterogeneous catalysts that are easily separable from the reaction mixture. The chlorosilane would first react with the silica surface, and then the organic moiety could be further functionalized to ligate a metal center. Nucleophilic substitution reactions on the Si-Cl bond with organometallic reagents are a common method to synthesize tetraorganosilanes, which can be designed as specific ligands or reagents in catalytic processes. orgsyn.org

Table 2: Potential Catalytic Applications Derived from Chlorosilanes

Catalyst TypePrecursorExample ReactionRole of the Organosilane
Silanol OrganocatalystHydrolysis of ChlorosilaneAldol or Mukaiyama Aldol ReactionsActs as a Lewis acid-like catalyst, activating carbonyl groups through hydrogen bonding.
Silyl Hydride Reducing AgentReduction of ChlorosilaneHydrosilylation of Alkenes/KetonesProvides a hydride source for the reduction of unsaturated bonds, often in the presence of a transition metal.
Supported Metal CatalystReaction of Chlorosilane with a support (e.g., SiO₂)Cross-Coupling Reactions (e.g., Suzuki, Heck)Serves as a linker to immobilize a homogeneous catalyst, facilitating recovery and reuse.

Silylzinc reagents are valuable tools in organic synthesis, prized for their high functional group tolerance compared to more reactive organometallic counterparts like silyllithiums. nih.govresearchgate.net These reagents are typically prepared from silyl halides, making this compound a potential precursor for the synthesis of a novel silylzinc species, namely (3,4-dimethylphenyl)dimethylsilylzinc chloride.

The synthesis of silylzinc reagents has traditionally been challenging, often requiring the use of pyrophoric silyllithium intermediates. nih.gov However, recent advancements have focused on the direct synthesis from silyl halides, which is a more economical and safer route. nih.govrameshrasappan.com While silyl iodides are often used, the development of methods utilizing more common chlorosilanes is an active area of research. nih.gov

Once formed, silylzinc reagents are used to create carbon-silicon (C-Si) bonds through cross-coupling reactions. chemrxiv.orgresearchgate.net They can react with a variety of organic electrophiles, such as aryl or alkyl halides, in the presence of a suitable catalyst (e.g., nickel or copper). The resulting organosilanes are versatile intermediates in their own right, finding use in materials science and medicinal chemistry. The (3,4-dimethylphenyl)dimethylsilyl group could be installed onto various molecular scaffolds, imparting specific properties such as lipophilicity or altered electronic characteristics.

Table 3: Comparison of Silylating Agents in Organic Synthesis

Reagent TypeTypical PrecursorReactivityFunctional Group Tolerance
SilyllithiumDisilanes + OrganolithiumVery HighLow
Silyl-GrignardChlorosilane + MgHighModerate
SilylzincSilyl Halide + ZnModerateHigh nih.govresearchgate.net
SilylboraneSilyllithium + Borate EsterModerateHigh

Contributions to Electronics and Optoelectronics

The production of ultra-pure polysilicon, the foundational material for the semiconductor industry, relies almost exclusively on the Siemens process. pensoft.netresearchgate.net This process involves the chemical vapor deposition of silicon from highly purified chlorosilane gases onto heated silicon rods. pv-manufacturing.org The primary precursors used in this industrial-scale process are trichlorosilane (B8805176) (SiHCl₃) and, to a lesser extent, silicon tetrachloride (SiCl₄). pv-manufacturing.orgwikipedia.org

These specific chlorosilanes are chosen because they can be produced from metallurgical grade silicon and then purified to extreme levels (parts-per-trillion) through fractional distillation. pv-manufacturing.org The final step involves reducing these simple chlorosilanes with hydrogen at high temperatures to deposit elemental silicon with a purity of up to 99.999999999% (11N). wikipedia.org

In this context, a complex organosilane like this compound is not a suitable precursor for the bulk production of ultra-pure polysilicon. The presence of carbon-containing dimethylphenyl groups would introduce significant carbon impurities into the silicon crystal lattice during the high-temperature deposition process. Such contamination is detrimental to the electronic properties of the resulting semiconductor wafers. The stringent requirement for purity in this application necessitates the use of simple, carbon-free chlorosilanes to ensure the performance of microelectronic devices. pmarketresearch.com Therefore, the contribution of this compound to this specific field is defined by its exclusion, which underscores the highly specialized material requirements of the semiconductor industry.

While not used for bulk silicon production, this compound and related organosilanes are highly valuable as additives to enhance the performance of advanced functional materials used in electronics and optoelectronics. onlytrainings.com In these applications, the organosilane is not the primary material but is incorporated in small quantities to modify surfaces, improve interfacial adhesion, or act as a crosslinking agent. chemicaldynamics.netnih.gov

For example, in the fabrication of polymer-based electronic components, such as flexible displays or printed circuit boards, ensuring strong adhesion between polymer layers and inorganic components (like conductive traces or glass substrates) is crucial. This compound can be used as a coupling agent to promote this adhesion, functioning similarly to its role in composites. sinosil.com The 3,4-dimethylphenyl group can enhance compatibility with aromatic polymers often used in electronics for their thermal stability and dielectric properties.

Organosilanes also serve as surface modifiers for inorganic materials like silica or metal oxides, which are common in optoelectronic devices. By reacting with the surface, they can change its properties from hydrophilic to hydrophobic, improving moisture resistance and device longevity. nih.gov Furthermore, they can be used to improve the dispersion of functional fillers (e.g., conductive or thermally conductive particles) within a polymer matrix, leading to materials with enhanced and more uniform electrical or thermal properties. chemicaldynamics.netmdpi.com

Table 4: Performance Enhancements from Organosilane Additives in Functional Materials

FunctionApplication AreaPerformance Enhancement
Coupling AgentPolymer-metal interfaces in printed electronicsImproves adhesion, prevents delamination, enhances reliability. sinosil.com
Crosslinking AgentPolymer encapsulants for LEDs and chipsIncreases thermal stability, mechanical robustness, and solvent resistance. onlytrainings.comnih.gov
Surface ModifierGlass substrates for displaysControls surface energy, improves coating wettability, provides moisture barrier. nih.gov
Dispersing AgentThermally conductive polymer compositesEnsures uniform dispersion of fillers like aluminum nitride or boron nitride for consistent thermal management. chemicaldynamics.net

Q & A

Q. What are the key physicochemical properties of Chloro(3,4-dimethylphenyl)dimethylsilane, and how are they experimentally determined?

  • Methodological Answer : Critical properties include molecular weight, boiling point, density, and solubility. These are determined via gas chromatography-mass spectrometry (GC-MS) for molecular identification , differential scanning calorimetry (DSC) for phase transitions, and nuclear magnetic resonance (NMR) for structural validation. Refractive index and purity (≥95%) are confirmed using high-performance liquid chromatography (HPLC) .
  • Example Data Table :
PropertyValue/DescriptionMethodReference
Molecular FormulaC₁₀H₁₅ClSiNMR/GC-MS
Boiling Point~149°CDSC
Density (25°C)1.086 g/cm³Pycnometry
Solubility in WaterDecomposesHydrolysis studies

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is influenced by moisture sensitivity and thermal decomposition. Store under inert gas (argon/nitrogen) in airtight containers at ≤4°C. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to detect Si-Cl bond hydrolysis. Pre-experiment purity checks using thin-layer chromatography (TLC) are recommended .

Q. What synthetic routes are available for this compound, and how do they compare in yield and scalability?

  • Methodological Answer : Common methods include:
  • Grignard reaction : Reacting 3,4-dimethylphenylmagnesium bromide with dichlorodimethylsilane. Yields ~70-80% but requires strict anhydrous conditions .
  • Direct chlorination : Treating dimethyl(3,4-dimethylphenyl)silane with HCl gas. Higher scalability (~85% yield) but risks over-chlorination .
  • Comparative Table :
MethodYield (%)ScalabilityKey Challenge
Grignard Reaction70-80ModerateMoisture sensitivity
Direct Chlorination85HighByproduct formation

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations predict reaction pathways, such as nucleophilic substitution at the silicon center. Compare computed activation energies with kinetic data from stopped-flow spectroscopy. Discrepancies may arise from solvent effects or steric hindrance from the 3,4-dimethylphenyl group .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Use OECD 307 guidelines to assess biodegradation:

Hydrolysis studies : Monitor Si-Cl bond cleavage via pH-stat titration under controlled temperatures (20-50°C) .

Photodegradation : Exclude UV-filtered light and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for byproducts .

Ecotoxicology : Test acute toxicity on Daphnia magna using OECD 202 protocols .

Q. How does the steric bulk of the 3,4-dimethylphenyl group influence the silane’s reactivity in surface functionalization applications?

  • Methodological Answer : Compare monolayer formation on silica surfaces using ellipsometry and X-ray photoelectron spectroscopy (XPS). The dimethyl substituents reduce surface coverage by ~30% compared to less bulky analogs due to steric hindrance. Kinetic studies via quartz crystal microbalance (QCM) reveal slower adsorption rates .

Q. What advanced spectroscopic techniques can elucidate the electronic effects of the chloro and dimethyl groups on the silicon center?

  • Methodological Answer :
  • Solid-state NMR : Probe ²⁹Si chemical shifts to assess electron-withdrawing effects of Cl.
  • X-ray absorption near-edge structure (XANES) : Analyze Si K-edge to map orbital hybridization changes .
  • Raman spectroscopy : Identify vibrational modes correlated with Si-Cl bond polarization .

Data Contradiction Analysis

Q. Conflicting reports on hydrolysis rates: How to reconcile discrepancies between lab and field data?

  • Methodological Answer : Lab studies often use ultrapure water, whereas natural systems contain ions (e.g., Cl⁻, Na⁺) that catalyze hydrolysis. Conduct controlled experiments with synthetic environmental matrices (e.g., artificial seawater) and compare kinetics via Arrhenius plots. Cross-validate with field samples using isotope dilution LC-MS .

Research Design Framework

Integrating this compound into a theoretical framework for organosilicon chemistry

  • Methodological Answer :
    Anchor studies to Lewis acid-base theory (silicon as electrophile) or frontier molecular orbital (FMO) theory. For example, use FMO analysis to predict regioselectivity in nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.